molecular formula C10H10N2O6S B3829603 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate

4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate

Cat. No. B3829603
M. Wt: 286.26 g/mol
InChI Key: VANFTXAZIGIWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate, also known as NBD-Cl, is a fluorescent reagent widely used in biochemical and physiological research. It is a highly sensitive and specific probe that can be used to label proteins, peptides, amino acids, and other biomolecules. In

Mechanism of Action

4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is a fluorescent probe that works by covalently labeling biomolecules with its nitrobenzenesulfonate group. The labeling process is irreversible and occurs through a nucleophilic substitution reaction between the 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate and the amino or sulfhydryl group of the biomolecule. Once labeled, the biomolecule emits a fluorescent signal that can be detected and analyzed.
Biochemical and Physiological Effects
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate labeling has minimal biochemical and physiological effects on the labeled biomolecules. It does not alter the function or structure of the biomolecule and does not affect its stability or activity. However, the labeling process may affect the solubility and charge of the biomolecule, which can affect its behavior in certain assays.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is its high sensitivity and specificity. It can detect low levels of labeled biomolecules and can distinguish between different biomolecules based on their labeling characteristics. 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is also easy to use and can be applied to a wide range of biomolecules and experimental systems.
One limitation of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is its irreversibility, which makes it difficult to remove the label from the biomolecule. This can limit the use of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate in certain experiments where the biomolecule needs to be recovered for further analysis. Another limitation is the potential for non-specific labeling, which can occur if the labeling conditions are not optimized.

Future Directions

For 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate include the development of new labeling strategies and fluorescent probes, as well as its application in live-cell imaging and super-resolution microscopy.

Scientific Research Applications

4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is widely used in scientific research as a fluorescent probe to label proteins, peptides, amino acids, and other biomolecules. It is used to study protein structure and function, protein-protein interactions, enzyme kinetics, and membrane dynamics. 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is also used to study the localization and trafficking of proteins in cells and tissues.

properties

IUPAC Name

4-(5-hydroxy-3,4-dihydro-2H-pyrrol-1-ium-1-yl)-3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6S/c13-10-2-1-5-11(10)8-4-3-7(19(16,17)18)6-9(8)12(14)15/h3-4,6H,1-2,5H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANFTXAZIGIWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=[N+](C1)C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-hydroxy-3,4-dihydro-2H-pyrrol-1-ium-1-yl)-3-nitrobenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate
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4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate
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4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate
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4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate
Reactant of Route 5
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate
Reactant of Route 6
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate

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